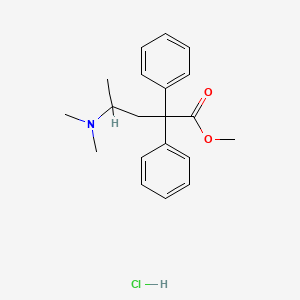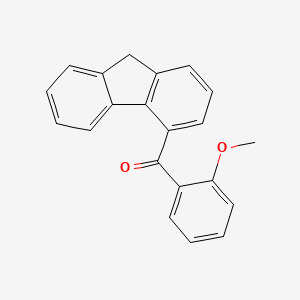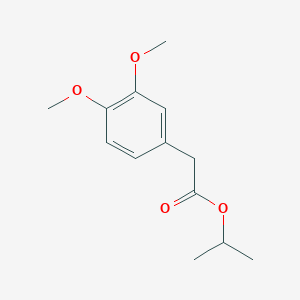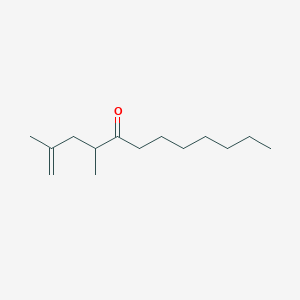
2,4-Dimethyldodec-1-EN-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyldodec-1-EN-5-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the class of organic molecules known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond and the ketone group gives this compound unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2,4-Dimethyldodec-1-EN-5-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired α,β-unsaturated ketone. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
2,4-Dimethyldodec-1-EN-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.
Hydrogenation: The double bond can be hydrogenated to form a saturated ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dimethyldodec-1-EN-5-one has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyldodec-1-EN-5-one involves its interaction with various molecular targets and pathways. The double bond and ketone group allow the compound to participate in nucleophilic addition and other reactions, which can affect biological systems. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
2,4-Dimethyldodec-1-EN-5-one can be compared to other similar compounds, such as:
2,4-Dimethylpent-1-EN-3-one: A shorter chain analog with similar reactivity.
2,4-Dimethylhex-1-EN-3-one: Another analog with a slightly longer chain.
2,4-Dimethylhept-1-EN-3-one: A compound with a longer chain and similar functional groups.
The uniqueness of this compound lies in its specific chain length and the position of the double bond and ketone group, which influence its chemical properties and reactivity.
Propiedades
Número CAS |
62834-87-1 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
2,4-dimethyldodec-1-en-5-one |
InChI |
InChI=1S/C14H26O/c1-5-6-7-8-9-10-14(15)13(4)11-12(2)3/h13H,2,5-11H2,1,3-4H3 |
Clave InChI |
RIWLUTYQQZLCRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(C)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


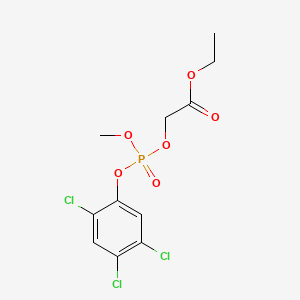

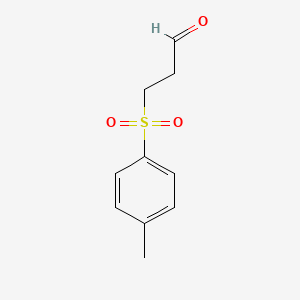
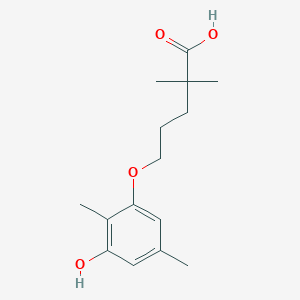
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)


![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)


